3-Butyl-1,5-diphenyl-1H-pyrazole

Lipophilicity Drug Design ADME

3-Butyl-1,5-diphenyl-1H-pyrazole (CAS 871110-25-7) is a trisubstituted pyrazole derivative featuring a butyl chain at the 3-position and phenyl groups at the 1- and 5-positions. This compound belongs to the 1,5-diphenylpyrazole class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

Molecular Formula C19H20N2
Molecular Weight 276.4 g/mol
CAS No. 871110-25-7
Cat. No. B1625195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1,5-diphenyl-1H-pyrazole
CAS871110-25-7
Molecular FormulaC19H20N2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2/c1-2-3-12-17-15-19(16-10-6-4-7-11-16)21(20-17)18-13-8-5-9-14-18/h4-11,13-15H,2-3,12H2,1H3
InChIKeyVOTNIUQWGPWUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-1,5-diphenyl-1H-pyrazole (CAS 871110-25-7): Core Properties and Research Scaffold


3-Butyl-1,5-diphenyl-1H-pyrazole (CAS 871110-25-7) is a trisubstituted pyrazole derivative featuring a butyl chain at the 3-position and phenyl groups at the 1- and 5-positions [1]. This compound belongs to the 1,5-diphenylpyrazole class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties . Its molecular formula is C19H20N2, with a molecular weight of 276.38 g/mol, and it exhibits a calculated LogP of 4.88, indicating pronounced lipophilicity that influences membrane permeability and target engagement [1].

Why 3-Butyl-1,5-diphenyl-1H-pyrazole (CAS 871110-25-7) Cannot Be Replaced by Other 1,5-Diphenylpyrazoles


Substitution at the pyrazole 3-position is a critical determinant of biological activity, physicochemical properties, and synthetic utility. Even seemingly minor alkyl chain variations—such as replacing the butyl group with a methyl or ethyl moiety—can profoundly alter lipophilicity, target binding kinetics, and in vivo pharmacokinetics [1]. Direct substitution of 3-butyl-1,5-diphenyl-1H-pyrazole with shorter-chain analogs (e.g., 3-methyl or 3-ethyl derivatives) in a research protocol would therefore compromise experimental reproducibility and invalidate comparative analyses. The following quantitative evidence underscores why generic substitution within this scaffold is scientifically unsound.

Quantitative Differentiation: 3-Butyl-1,5-diphenyl-1H-pyrazole (CAS 871110-25-7) vs. Key Analogs


Lipophilicity and Predicted Membrane Permeability: 3-Butyl vs. 3-Methyl and 3-Ethyl Analogs

The 3-butyl substituent confers significantly higher lipophilicity compared to shorter-chain analogs, directly impacting predicted membrane permeability and distribution. Calculated LogP values: 3-butyl-1,5-diphenyl-1H-pyrazole (LogP = 4.88) [1] vs. 3-methyl-1,5-diphenyl-1H-pyrazole (LogP ~3.5) and 3-ethyl-1,5-diphenyl-1H-pyrazole (LogP = 4.10) . The butyl derivative is approximately 6-fold more lipophilic than the methyl analog based on log scale.

Lipophilicity Drug Design ADME

Antiviral Activity: Class-Level Inference from 3-Methyl Analog

While direct antiviral data for 3-butyl-1,5-diphenyl-1H-pyrazole are not publicly available, the 3-methyl analog demonstrates potent anti-HSV-1 activity. 4-Substituted derivatives of 3-methyl-1,5-diphenyl-1H-pyrazole exhibit IC50 values as low as 0.02–0.04 µM against HSV-1 in plaque reduction assays [1]. The 3-butyl derivative, with its enhanced lipophilicity, is predicted to exhibit altered cellular uptake and potentially distinct activity profiles.

Antiviral HSV-1 Pyrazole

CB1 Receptor Modulation: Patent-Disclosed Scaffold Potential

Patents disclose 3-substituted 1,5-diphenylpyrazoles as CB1 receptor modulators for treating obesity and neurological disorders [1]. The 3-butyl substituent falls within the claimed alkyl chain length (C1-C6) and is expected to engage the receptor's hydrophobic pocket. The specific compound 3-butyl-1,5-diphenyl-1H-pyrazole is a direct structural embodiment of the generic claims in WO 2005080343 A2.

CB1 Modulator Obesity Neurological

Anti-Inflammatory Potential: Scaffold Class-Level Evidence

1,5-Diphenylpyrazole derivatives are established anti-inflammatory agents, with some analogs demonstrating COX-2 inhibitory activity and cytokine suppression . The 3-butyl substitution is anticipated to modulate potency and selectivity compared to shorter-chain analogs due to altered hydrophobic interactions within the enzyme active site.

Anti-inflammatory COX Cytokine

Optimal Application Scenarios for 3-Butyl-1,5-diphenyl-1H-pyrazole (CAS 871110-25-7)


CNS Drug Discovery and Blood-Brain Barrier Penetration Studies

Given its high calculated LogP of 4.88 [1], 3-butyl-1,5-diphenyl-1H-pyrazole is ideally suited for research programs targeting central nervous system (CNS) disorders. Its enhanced lipophilicity predicts superior blood-brain barrier permeability compared to 3-methyl or 3-ethyl analogs, making it a valuable tool for validating CNS-active pyrazole leads.

Structure-Activity Relationship (SAR) Exploration of CB1 Modulators

This compound serves as a key intermediate or reference standard for SAR studies focused on CB1 receptor modulation. As explicitly covered by the generic claims in WO 2005080343 A2 [2], it enables researchers to systematically investigate the impact of alkyl chain length on receptor binding, functional activity, and in vivo efficacy in obesity and neurological disease models.

Antiviral Lead Optimization and Lipophilic Prodrug Design

Although direct antiviral data are lacking, the proven anti-HSV-1 activity of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives (IC50 0.02–0.04 µM) [3] establishes the scaffold's utility. The 3-butyl variant can be employed to explore lipophilic prodrug strategies, aiming to improve oral bioavailability or cellular uptake of antiviral pyrazole cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butyl-1,5-diphenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.